molecular formula C9H9BrN2O2S B1446898 3-(5-Bromo-2-nitrophenyl)thiazolidine CAS No. 1707365-54-5

3-(5-Bromo-2-nitrophenyl)thiazolidine

Cat. No. B1446898
M. Wt: 289.15 g/mol
InChI Key: QJSLEWODCIOPNL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Researchers have employed various synthetic approaches to create thiazolidine derivatives. These include multicomponent reactions , click chemistry , nano-catalysis , and green chemistry . These methods enhance selectivity, purity, product yield, and pharmacokinetic activity. The synthesis of 3-(5-Bromo-2-nitrophenyl)thiazolidine likely involves similar strategies .


Molecular Structure Analysis

The molecular structure of 3-(5-Bromo-2-nitrophenyl)thiazolidine consists of a five-membered ring containing sulfur (at the first position) and nitrogen (at the third position). This arrangement contributes to its intriguing pharmacological properties .

properties

IUPAC Name

3-(5-bromo-2-nitrophenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2S/c10-7-1-2-8(12(13)14)9(5-7)11-3-4-15-6-11/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSLEWODCIOPNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(C=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Bromo-2-nitrophenyl)thiazolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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